molecular formula C9H8N2O2 B8472370 2-Methylbenzoxazole-4-carboxamide CAS No. 171861-88-4

2-Methylbenzoxazole-4-carboxamide

Cat. No.: B8472370
CAS No.: 171861-88-4
M. Wt: 176.17 g/mol
InChI Key: FFTBZJKGYRMFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzoxazole-4-carboxamide is a benzoxazole-based chemical scaffold designed for research applications in medicinal chemistry and drug discovery. The benzoxazole core is a privileged structure in life science research, known for its planar heterocyclic nature which allows it to engage in energetically favorable interactions with biological targets, such as acting as a hydrogen bond acceptor and participating in pi-pi stacking interactions . Researchers value 2-substituted benzoxazole derivatives for their wide spectrum of documented biological activities. Studies on analogous compounds have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli , with molecular docking studies suggesting that the mechanism of action may be linked to the inhibition of the essential bacterial enzyme DNA gyrase . This makes such compounds promising scaffolds in the development of next-generation antimicrobial agents to combat the rising threat of antimicrobial resistance . Beyond antimicrobial applications, the benzoxazole scaffold is also investigated for other pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171861-88-4

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-methyl-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C9H8N2O2/c1-5-11-8-6(9(10)12)3-2-4-7(8)13-5/h2-4H,1H3,(H2,10,12)

InChI Key

FFTBZJKGYRMFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations for 2 Methylbenzoxazole 4 Carboxamide and Its Analogues

Established Synthetic Routes to Benzoxazole-4-carboxamide Frameworks

The construction of the benzoxazole-4-carboxamide core relies on established principles of heterocyclic chemistry, primarily involving the formation of the oxazole (B20620) ring from suitably substituted benzene (B151609) precursors.

The most common and direct approach to synthesizing the benzoxazole (B165842) ring is the condensation and subsequent cyclization of o-aminophenols with various carbonyl-containing compounds. nih.govrsc.orgrsc.org For the synthesis of the benzoxazole-4-carboxamide framework, derivatives of 2-amino-3-hydroxybenzoic acid are logical starting materials.

The general mechanism involves an initial condensation between the amino group of the o-aminophenol and a carbonyl compound (such as a carboxylic acid, aldehyde, or acid chloride) to form a Schiff base or an amide intermediate. nih.gov This is followed by an intramolecular cyclization, where the hydroxyl group attacks the imine or carbonyl carbon, leading to a dehydration reaction that forms the oxazole ring. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of acids, metal catalysts, and microwave irradiation to improve yields and reaction times. nih.govijpbs.comresearchgate.net

Table 1: Common Reagents for Benzoxazole Synthesis from o-Aminophenols

Reagent Type Example Resulting C2-Substituent Reference
Carboxylic Acids Acetic Acid Methyl researchgate.net
Aldehydes Benzaldehyde Phenyl nih.govnih.gov
Acid Chlorides Acetyl Chloride Methyl nih.gov
Orthoesters Triethyl orthoacetate Methyl ijpbs.com

Once the benzoxazole framework is established, further modifications can be made at various positions. The C2 and C4 positions of the benzoxazole-4-carboxamide scaffold are key sites for introducing chemical diversity.

C2 Position: The substituent at the C2 position is typically introduced during the initial cyclization step. For instance, using acetic acid or its equivalent as the carbonyl source in the reaction with the aminophenol precursor yields the 2-methyl group directly. researchgate.net

C4 Position: The carboxamide group at the C4 position is often derived from a carboxylic acid or ester group present on the aminophenol precursor. Standard amidation conditions can be employed to convert a C4-carboxylic acid to the desired carboxamide. This typically involves activating the carboxylic acid (e.g., converting it to an acid chloride or using coupling agents) and then reacting it with an appropriate amine. nih.gov

Challenges and Optimization in the Synthesis of Substituted Benzoxazole-4-carboxamides

The synthesis of substituted benzoxazoles is not without its difficulties. Researchers often face challenges that require careful optimization of reaction conditions.

Common synthetic hurdles include:

Low Yields: Inefficient cyclization or side reactions can lead to low product yields, necessitating the exploration of various catalysts and solvent systems. nih.gov

High Temperatures and Long Reaction Times: Many traditional methods require harsh conditions, which can be incompatible with sensitive functional groups on the substrates. ijpbs.com

Chemical Instability: Certain substitution patterns can lead to instability of the target molecule. For example, exploration at the C4-position of some benzoxazolone scaffolds has been abandoned due to the pronounced chemical instability of the targeted derivatives. nih.gov

Use of Toxic Reagents: Classical methods sometimes rely on hazardous reagents like cyanogen bromide (BrCN), prompting the development of safer alternatives. nih.gov

To overcome these challenges, significant effort has been directed toward process optimization. This includes the development of green chemistry approaches, such as using water as a solvent, employing reusable catalysts, and utilizing microwave or ultrasound irradiation to accelerate reactions and improve efficiency. nih.govijpbs.com The choice of catalyst is critical, with various systems including Lewis acids, metal oxides, and palladium complexes being employed to enhance reaction rates and yields under milder conditions. nih.govorganic-chemistry.orgnih.gov

Serendipitous Chemical Rearrangements and Their Implications for Scaffold Design

In the course of chemical synthesis, unexpected reactions can occur, sometimes leading to the formation of novel and potent molecules. These serendipitous events can provide valuable insights into reaction mechanisms and open new avenues for drug design.

A notable instance of a serendipitous discovery occurred during the attempted synthesis of 2-methylbenzoxazole-4-carboxamide. researchgate.net Instead of the intended product, a molecular rearrangement took place, resulting in the formation of NU1025, a significantly more potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). researchgate.netnih.govnih.gov This accidental synthesis was a pivotal moment, as NU1025 became an important lead compound in the development of PARP inhibitors, a class of drugs used in cancer therapy. researchgate.net

Table 2: Intended vs. Actual Product in a Serendipitous Synthesis

Intended Product Structure Actual Product Structure Potency

Molecular rearrangements are transformations where the carbon skeleton of a molecule is restructured. slideshare.net In the case of the unexpected formation of NU1025 from precursors intended for this compound, the mechanism likely involves a series of intramolecular steps. While the exact mechanism for this specific transformation is a subject of postulation, similar rearrangements in heterocyclic synthesis often proceed through intermediates where ring-opening and ring-closing events occur. ccspublishing.org.cn

One possible pathway involves the initial formation of an intermediate that, instead of undergoing the expected cyclodehydration to form the benzoxazole, follows an alternative reaction path. This could be triggered by the specific reaction conditions or the electronic properties of the substituents. For instance, an intramolecular nucleophilic attack from a different position could initiate a cascade of bond formations and breakages, ultimately leading to the more thermodynamically stable quinazolinone scaffold of NU1025. researchgate.net The study of such unexpected reactions provides a deeper understanding of reaction mechanisms and can be exploited to design novel synthetic strategies for complex heterocyclic compounds. ccspublishing.org.cn

Advanced Synthetic Approaches and Catalyst Applications in Benzoxazole Synthesis

The synthesis of the benzoxazole core, a key structural motif in many pharmacologically active compounds, has evolved significantly beyond traditional methods. Modern research focuses on developing more efficient, sustainable, and versatile synthetic routes. These advanced approaches often employ novel catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope, providing powerful tools for the synthesis of complex derivatives like this compound and its analogues.

A predominant strategy for constructing the benzoxazole ring involves the condensation and subsequent cyclization of 2-aminophenols with various carbonyl compounds or their equivalents. nih.govbenthamdirect.com Advanced methodologies in this area are largely distinguished by the nature of the catalyst used to facilitate the transformation. These include a diverse array of metal-based catalysts, nanocatalysts, and ionic liquids, each offering distinct advantages. rsc.org

Metal-Catalyzed Syntheses: Metal catalysts, both homogeneous and heterogeneous, are widely employed in benzoxazole synthesis. Copper-catalyzed reactions, for instance, have been developed for the intramolecular O-arylation of N-(2-halophenyl)benzamides or 2-chloroanilides, providing a pathway to 2-arylbenzoxazoles. researchgate.netorganic-chemistry.org In one approach, air-stable and recyclable copper(II) ferrite nanoparticles have proven effective. organic-chemistry.org Similarly, copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org Other notable metal catalysts include nickel(II) complexes, which assist in the intramolecular cyclization of 2-aminophenol and aromatic aldehydes with high yields. nih.gov Palladium complexes have also been utilized, for example, in reactions involving isocyanides to form 2-aminobenzoxazoles. ijpbs.com

Nanocatalyst Applications: The use of nanocatalysts represents a significant advancement, offering benefits such as high surface area, enhanced catalytic activity, and ease of recovery and reuse. ajchem-a.com Magnetic nanoparticles, like Fe3O4@SiO2-SO3H, have been successfully used as a heterogeneous catalyst for the solvent-free condensation of 2-aminophenol with aromatic aldehydes. ajchem-a.com This method is noted for its efficiency, environmentally friendly nature, and the simple magnetic separation of the catalyst for reuse. ajchem-a.com Other examples include strontium carbonate (SrCO3) nanocrystals, which catalyze the reaction via a solvent-free grinding method, and titanium dioxide-zirconium dioxide (TiO2–ZrO2) composites, which promote the synthesis in shorter reaction times under mild conditions. nih.gov

Ionic Liquids and Other Catalysts: Ionic liquids have emerged as green and reusable catalytic media for benzoxazole synthesis. A Brønsted acidic ionic liquid gel has been reported as an efficient heterogeneous catalyst for the condensation of 2-aminophenol and aldehydes under solvent-free conditions, achieving high yields and allowing for catalyst recycling over multiple runs. nih.govacs.org Other effective catalysts include poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H), which is an economical and reusable option, and samarium triflate, which works efficiently in an aqueous medium. organic-chemistry.org

Modern Synthetic Techniques: Beyond catalyst development, advanced techniques such as microwave-assisted synthesis have been applied to accelerate the formation of benzoxazoles. benthamdirect.com Microwave irradiation provides rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. benthamdirect.com This technique has been successfully applied to the condensation reactions of 2-aminophenols with aldehydes, carboxylic acids, and other precursors. benthamdirect.com Another innovative approach involves the use of triflic anhydride (Tf2O) and 2-Fluoropyridine to promote the reaction between tertiary amides and 2-aminophenols, offering a mild and effective route to 2-substituted benzoxazoles. nih.gov

The table below summarizes various advanced catalytic systems used in the synthesis of benzoxazole derivatives.

CatalystReactantsSolventConditionsYield (%)Reference
Fe3O4@SiO2-SO3H 2-Aminophenol, Aromatic AldehydesSolvent-free50 °CHigh ajchem-a.com
Brønsted Acidic Ionic Liquid Gel 2-Aminophenol, AldehydesSolvent-free130 °C, 5 h85–98% nih.govacs.org
TiO2–ZrO2 2-Aminophenol, Aromatic AldehydeAcetonitrile60 °C, 15–25 min83–93% nih.gov
Nickel(II) Complex 2-Aminophenol, Aromatic AldehydesDMF80 °C, 3–4 h87–94% nih.gov
Strontium Carbonate (SrCO3) 2-Aminophenol, Substituted BenzaldehydeSolvent-free (Grindstone)Room Temp, 20 minHigh nih.gov
PEG-SO3H o-Nitro Phenol, Benzaldehyde-80-90 °C, 6-7 hGood
Samarium Triflate o-Aminophenols, AldehydesAqueousMildGood organic-chemistry.org
Copper(II) Oxide Nanoparticles o-Bromoaryl derivativesDMSO-Good organic-chemistry.org
Tf2O / 2-Fluoropyridine Tertiary Amides, 2-Aminophenols-MildGood nih.gov

These advanced synthetic strategies and the application of novel catalysts continue to broaden the accessibility and diversity of benzoxazole derivatives, facilitating the development of new chemical entities for various scientific applications.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Methylbenzoxazole 4 Carboxamide Derivatives

Fundamental Principles of Benzoxazole-Based Scaffold Optimization for Biological Activity

The benzoxazole (B165842) ring system, an isostere of native nucleic acid bases, provides a versatile framework for designing biologically active molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking, underpins its capacity to bind to a wide array of biological targets. nih.govnih.gov The optimization of this scaffold is a key strategy in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties.

The biological potential of benzoxazole derivatives is intrinsically linked to the nature and position of substituents on the bicyclic ring system. nih.gov Alterations to the electronic and steric properties of the molecule can profoundly influence its interaction with target proteins. For instance, the introduction of various functional groups can modulate the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Analysis of the Carboxamide Moiety and its Impact on Ligand-Target Interactions

The carboxamide group at the 4-position of the benzoxazole ring plays a crucial role in mediating interactions with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows for specific and directional binding within protein active sites. The spatial orientation of this carboxamide moiety, dictated by the rotational barrier around the aryl-carbonyl bond, is a critical determinant of binding affinity.

Computational studies on related carboxamide-containing heterocyclic compounds have shown that the planarity and conformational preferences of the carboxamide group are vital for effective binding. The relative orientation of the carbonyl oxygen and the amide proton can significantly influence the formation of key hydrogen bonds with amino acid residues in the target protein. While specific conformational analyses of 2-Methylbenzoxazole-4-carboxamide are not extensively documented in publicly available literature, insights can be drawn from studies on analogous structures. For example, in other heterocyclic carboxamides, a 'U-shaped' topology has been observed to be crucial for interaction with certain protein kinases.

Systematic Exploration of Substituent Effects on Benzoxazole Ring for Modulated Activity

The systematic modification of the benzoxazole core is a cornerstone of SAR studies. By introducing a variety of substituents at different positions, researchers can probe the steric and electronic requirements of the target's binding pocket, leading to the development of more potent and selective compounds.

Impact of C2-Substituents on Binding Affinity and Selectivity

The C2 position of the benzoxazole ring is a common site for chemical modification and has been shown to significantly influence biological activity. While this article focuses on the 2-methyl derivative, it is important to note that the nature of the substituent at this position can dramatically alter the compound's pharmacological profile. For instance, the introduction of larger aryl groups or other heterocyclic rings at the C2 position has been a successful strategy in the development of various inhibitors. The methyl group in this compound, being relatively small and lipophilic, will have its own specific influence on the binding affinity and selectivity, which requires dedicated investigation for different biological targets.

Influence of Other Ring Positions on Interaction Profiles

While specific SAR data for this compound is limited in the public domain, general trends from other benzoxazole series suggest that substitution at the C5 and C6 positions can be particularly impactful. For instance, in some series, halogen substituents or small alkyl groups at these positions have led to enhanced potency. The specific effects of substituents on the this compound scaffold would need to be empirically determined for each biological target of interest.

Rational Design Strategies Guided by SAR Insights

The insights gained from SAR studies are the foundation for the rational design of new and improved this compound derivatives. By understanding the key structural features required for activity, medicinal chemists can employ a variety of strategies to optimize lead compounds.

One common approach is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. Molecular docking simulations can predict the binding mode of a compound within the active site, allowing for the rational introduction of functional groups that can form favorable interactions.

Another strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. For example, the carboxamide moiety could be replaced with other hydrogen-bonding groups to explore alternative binding interactions.

The development of potent and selective this compound derivatives relies on a continuous cycle of design, synthesis, and biological evaluation, informed by an ever-deepening understanding of their structure-activity relationships.

Computational Chemistry and in Silico Approaches for Mechanistic Elucidation of Benzoxazole Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in understanding the binding modes of benzoxazole (B165842) derivatives with their biological targets. For instance, docking studies have been employed to investigate the interactions of benzoxazole compounds with targets such as VEGFR-2, an important receptor in cancer therapy, and thymidylate synthase. rsc.orgijpsdronline.com These simulations help identify potential inhibitors and provide a structural basis for their activity. In studies involving benzoxazole derivatives, docking analyses have successfully predicted binding affinities and interaction patterns with various enzymes, including cyclooxygenase (COX) and monoamine oxidase B (MAO-B). nih.govnih.gov

A critical output of molecular docking is the detailed visualization of the ligand's binding pose within the active site of the target protein. This analysis reveals key interaction motifs that are essential for molecular recognition and binding. For benzoxazole derivatives, studies have identified several crucial interactions. For example, in the context of VEGFR-2 inhibition, key amino acid residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 have been shown to stabilize the inhibitor within the binding pocket. rsc.orgnih.gov Similarly, docking of benzoxazole compounds into the active site of estrogen receptors has highlighted the importance of stable hydrogen bonds and hydrophobic interactions for binding. researchgate.net These interactions, often involving hydrogen bonding, pi-pi stacking, and hydrophobic contacts, are fundamental to the compound's biological activity and provide a roadmap for designing derivatives with enhanced affinity.

Table 1: Key Amino Acid Residues in Benzoxazole Derivative Interactions Identified via Molecular Docking

Target ProteinKey Interacting ResiduesStudy FocusCitation
VEGFR-2Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191Anticancer Agents rsc.org, nih.gov
Estrogen Receptor α (ERα)Phe328, Glu331, Phe495Cancer Therapy researchgate.net, nih.gov
Staphylococcus aureus Sortase AH120, C184, R197Antibacterial Agents researchgate.net
COX-2-Anti-inflammatory Agents nih.gov, nih.gov

Beyond identifying binding poses, computational methods can quantify the energetic contributions that stabilize the ligand-target complex. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of these complexes. researchgate.net Studies on benzoxazole derivatives have shown that the binding free energies calculated using these methods correlate well with experimentally determined inhibitory activities. rsc.orgnih.gov The primary driving forces for the stable binding of these inhibitors are typically a combination of steric, electrostatic, and hydrogen bond interactions. rsc.org By dissecting the total binding energy into contributions from individual residues and interaction types, researchers can understand which factors are most critical for affinity and selectivity. This energetic analysis is vital for optimizing lead compounds, as modifications can be tailored to enhance favorable interactions and reduce unfavorable ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzoxazole derivatives, QSAR studies are pivotal for predicting the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates for further investigation. ijpsdronline.com

The development of robust QSAR models is a multi-step process. For a series of benzoxazole derivatives, this involves generating 3D structures, aligning them, and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). ijpsdronline.comnih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to build these 3D-QSAR models. rsc.orgnih.gov

The predictive power of these models is rigorously validated using statistical metrics. For instance, in a study on benzoxazole derivatives as anticancer agents, CoMFA and CoMSIA models yielded good predictability. rsc.orgnih.gov The quality of a QSAR model is often assessed by its cross-validated correlation coefficient (q² or Rcv²), non-cross-validated correlation coefficient (R²), and predictive correlation coefficient for an external test set (Rpred²). rsc.orgresearchgate.net Models with high values for these parameters are considered reliable for predicting the activity of new compounds. nih.govnih.gov

Table 2: Statistical Validation of QSAR Models for Benzoxazole Derivatives

Model TypeTarget Cell Lineq² (Rcv²)Rpred²Citation
CoMFAHepG20.509-0.5128 rsc.org, nih.gov
CoMFAHCT-1160.574-0.5597 rsc.org, nih.gov
CoMFAMCF-70.568-0.5057 rsc.org, nih.gov
CoMSIAHepG20.711-0.6198 rsc.org, nih.gov
CoMSIAHCT-1160.531-0.5804 rsc.org, nih.gov
CoMSIAMCF-70.669-0.6577 rsc.org, nih.gov
COMSIAMAO-B0.5690.915- nih.gov

Once validated, QSAR models serve as powerful tools in lead optimization. The graphical output of 3D-QSAR studies, known as contour maps, provides a visual representation of the structure-activity relationship. rsc.orgnih.gov These maps highlight regions around the molecule where modifications are likely to enhance or diminish biological activity. For example, a contour map might indicate that adding a bulky group in one region (steric favorability) or an electronegative group in another (electrostatic favorability) would increase potency. This guidance helps medicinal chemists to rationally design new benzoxazole derivatives with improved properties, avoiding the time-consuming and costly synthesis of less promising compounds. rsc.orgnih.gov This predictive capability is crucial for efficiently navigating the chemical space to identify potent and selective drug candidates. ijpsdronline.com

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the protein. rsc.orgresearchgate.net For benzoxazole derivatives, MD simulations have been conducted to understand the stability of their complexes with targets like VEGFR-2 and estrogen receptors. rsc.orgresearchgate.net The stability of the complex during the simulation is often monitored by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govresearchgate.net Stable RMSD values over the simulation time, often fluctuating between 1.0 and 2.0 Å, indicate that the ligand remains securely bound in the active site and that the complex is stable. nih.gov These simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interactions, confirming that the key interactions observed in docking are maintained over time. researchgate.netresearchgate.net

Theoretical Calculations of Electronic Properties Relevant to Reactivity and Biological Activity

The electronic properties of a molecule are fundamental to understanding its reactivity and biological activity. For a compound such as 2-Methylbenzoxazole-4-carboxamide, computational chemistry provides powerful tools to predict and analyze these characteristics. Through methods like Density Functional Theory (DFT), researchers can elucidate the electronic structure, identify reactive sites, and predict the molecule's behavior in a biological environment. These theoretical calculations are crucial for the rational design of new and more effective benzoxazole-based therapeutic agents.

Detailed quantum chemical calculations can offer insights into the distribution of electrons within the this compound molecule. Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are instrumental in predicting the molecule's chemical stability, reactivity, and the nature of its interactions with biological targets.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a significant role in chemical reactions. The HOMO is the orbital that has the highest probability of donating electrons, while the LUMO is the most likely to accept electrons. The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests a more reactive molecule that is more polarizable and has a higher tendency to engage in charge transfer interactions. irjweb.com

For a molecule like this compound, the HOMO is typically localized on the electron-rich portions of the molecule, such as the benzoxazole ring system. The LUMO, conversely, is often distributed over the electron-deficient regions. The specific distribution of these orbitals can be visualized to predict which parts of the molecule are prone to electrophilic or nucleophilic attack.

Table 1: Representative Calculated Electronic Properties (Note: The following data are illustrative and based on general findings for related benzoxazole derivatives, not specific calculations for this compound.)

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eVIndicates the electron-donating capacity of the molecule.
LUMO Energy -1.8 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com
Ionization Potential (I) 6.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity (A) 1.8 eVThe energy released when an electron is added to the molecule.
Global Hardness (η) 2.35 eVMeasures the resistance to change in electron distribution. irjweb.com
Global Softness (S) 0.43 eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ) 4.15 eVThe ability of the molecule to attract electrons.
Electrophilicity Index (ω) 3.67 eVA measure of the molecule's ability to act as an electrophile.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It provides a color-coded representation of the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). Green and yellow areas denote intermediate potentials. researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carboxamide group, as these are electronegative atoms. These regions would be susceptible to electrophilic attack and are likely to be involved in hydrogen bonding interactions with biological receptors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential, making them potential sites for nucleophilic interactions. The MEP map is, therefore, a powerful predictor of how the molecule will interact with its biological target. researchgate.net

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. irjweb.comnih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide a more nuanced understanding of the molecule's stability and reactivity, aiding in the prediction of its biological activity. For instance, a high electrophilicity index suggests that the molecule is a good electron acceptor and may interact with biological nucleophiles.

Applications in Chemical Biology Research Tools and Probes

Design and Synthesis of Benzoxazole-Based Chemical Probes

The inherent characteristics of the benzoxazole (B165842) ring system, such as its planarity and aromaticity, allow for predictable interactions with biological macromolecules. rsc.org These features, combined with the ability to introduce various functional groups, facilitate the rational design of chemical probes for specific applications.

Activity-based protein profiling (ABPP) is a powerful strategy for identifying and characterizing enzyme function directly in complex biological systems. This technique utilizes activity-based probes (ABPs), which are small molecules that covalently bind to the active site of specific enzymes. The benzoxazole scaffold can be incorporated into ABPs to target various enzyme classes. For instance, by appending a reactive group to the 2-Methylbenzoxazole-4-carboxamide core, researchers can design probes to target enzymes such as serine hydrolases or cysteine proteases. The carboxamide functional group can be modified to include a "warhead" that forms a stable covalent bond with the target enzyme, allowing for subsequent identification and analysis.

Probe Design StrategyTarget Enzyme Class"Warhead" Functional GroupApplication
Covalent InhibitionSerine HydrolasesFluorophosphonateTarget Identification and Validation
Covalent InhibitionCysteine ProteasesAcrylamideEnzyme Activity Profiling
Photoaffinity LabelingVariousDiazirineMapping Drug-Binding Sites

This table illustrates potential strategies for developing activity-based probes based on the this compound scaffold, drawing from established principles in chemical biology.

To visualize and isolate protein targets, the this compound scaffold can be derivatized with fluorescent reporters or affinity tags. Benzoxazole derivatives themselves can exhibit intrinsic fluorescence, which can be enhanced upon binding to biological targets like DNA or proteins. periodikos.com.br This property is advantageous for developing "turn-on" fluorescent probes.

For example, a fluorescent probe for detecting biothiols such as glutathione (B108866) (GSH), homocysteine (Hcy), and cysteine (Cys) was synthesized using a benzothiazole (B30560) fluorophore, a close structural relative of benzoxazole. nih.gov This probe demonstrated a significant enhancement in its fluorescent signal upon reaction with the mercapto group of these biothiols. nih.gov Similarly, a this compound core could be functionalized with a recognition moiety that, upon interaction with a specific analyte, modulates the electronic properties of the benzoxazole ring system, leading to a change in fluorescence.

Affinity tags, such as biotin, can also be incorporated into the this compound structure. These tagged derivatives can be used in pull-down assays to isolate and identify binding partners from cell lysates, providing valuable insights into the cellular targets of the parent compound.

Tag TypeExample TagResearch Application
Fluorescent ReporterNBD (nitrobenzoxadiazole)Cellular Imaging, Flow Cytometry
Affinity TagBiotinProtein Pull-Down Assays, Target Identification
Photo-crosslinkerBenzophenoneCovalent Capture of Interacting Proteins

This interactive table provides examples of tags that could be appended to the this compound scaffold and their corresponding research applications.

Strategies for Investigating Protein Structures and Interactions Using Benzoxazole Derivatives

Understanding how small molecules interact with proteins at a molecular level is crucial for drug discovery and chemical biology. Benzoxazole derivatives, including those based on the this compound scaffold, can be employed in various biophysical and computational techniques to study protein structure and interactions.

Spectroscopic methods such as fluorescence spectroscopy can be utilized to study the binding of benzoxazole derivatives to proteins like bovine serum albumin (BSA), which serves as a model for human serum albumin. mdpi.com Changes in the fluorescence emission spectrum of either the protein's intrinsic fluorophores (tryptophan and tyrosine) or the benzoxazole ligand upon binding can provide information about the binding affinity, stoichiometry, and the microenvironment of the binding site. mdpi.comnih.gov Fourier-transform infrared (FT-IR) spectroscopy can reveal changes in the secondary structure of a protein upon ligand binding. nih.gov

Molecular docking simulations can complement experimental data by predicting the binding mode and identifying key amino acid residues involved in the interaction between a benzoxazole derivative and its protein target. nih.gov These computational models help in visualizing the binding pocket and understanding the structure-activity relationships, guiding the design of more potent and selective analogs. nih.gov

Integration of Benzoxazole Chemical Tools in Advanced Biological Assays

The versatility of the this compound scaffold allows for its integration into a variety of advanced biological assays. For instance, derivatives of this compound can be used as probes in high-throughput screening (HTS) campaigns to identify modulators of a specific biological pathway. Their favorable physicochemical properties often make them suitable for cell-based assays.

Benzoxazole derivatives have been successfully used in assays to evaluate anti-proliferative activity against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). nih.govnih.gov In these assays, the compounds are tested for their ability to inhibit cancer cell growth, and the results are often expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth). Furthermore, these compounds can be used in more specific assays to investigate their mechanism of action, such as cell cycle analysis by flow cytometry or apoptosis induction assays. nih.gov For example, some benzoxazole derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.govnih.gov

Application of Benzoxazole Scaffolds in DNA-Encoded Libraries (DELs) for Target Identification

DNA-Encoded Library (DEL) technology has emerged as a powerful tool for the discovery of novel ligands for protein targets. ncl.ac.uk This technology involves the synthesis of vast libraries of small molecules, where each molecule is attached to a unique DNA barcode that encodes its chemical structure. rsc.org The entire library can be screened against a protein target in a single experiment, and the binders are identified by sequencing their DNA tags. nih.gov

The benzoxazole scaffold is well-suited for inclusion in DELs due to its "privileged" nature, meaning it is a structural motif that is often found in bioactive compounds. rsc.org The synthesis of DELs requires chemical reactions that are compatible with DNA, typically occurring in aqueous environments under mild conditions. nih.gov The this compound core can be designed with appropriate functional groups to allow for its incorporation into a DEL synthesis workflow. For example, a carboxylic acid or an amine handle on the scaffold would permit its coupling to a DNA-linker or to other building blocks in a combinatorial fashion. rsc.org The use of robust and DNA-compatible reactions, such as amide bond formation, allows for the creation of large and diverse libraries based on the benzoxazole scaffold, increasing the probability of identifying novel hits against a wide range of biological targets. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives for 2 Methylbenzoxazole 4 Carboxamide Research

Exploration of Novel Chemical Space through Strategic Derivatization

The inherent structure of 2-Methylbenzoxazole-4-carboxamide provides clear handles for chemical modification to explore a new chemical space. Future research can be systematically directed toward the derivatization of its core components: the benzoxazole (B165842) ring, the C2-methyl group, and the C4-carboxamide function. Such modifications are crucial for expanding the library of related compounds and discovering novel functionalities. researchgate.net

Strategic derivatization can be approached by:

Modification of the C4-Carboxamide Group: The amide functionality is a versatile anchor for introducing a wide array of substituents. Condensation with various amines could yield a library of secondary and tertiary amides. Further, the amide could be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for generating esters, acid chlorides, and other acyl derivatives, a common strategy in developing benzoxazole-based compounds. nih.gov

Functionalization of the C2-Methyl Group: The methyl group can be a site for reactions such as oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further reactive handles.

Substitution on the Benzene (B151609) Ring: Electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups at the available positions (5, 6, and 7) of the benzene portion of the benzoxazole ring, significantly altering the electronic properties and steric profile of the molecule.

Table 1: Potential Derivatization Strategies for this compound
Modification Site Reaction Type Potential Reagents/Conditions Resulting Functional Group Rationale/Objective
C4-CarboxamideAmide couplingVarious primary/secondary amines, coupling agents (e.g., HATU, EDC)Substituted amidesIntroduce diverse chemical moieties to explore structure-activity relationships (SAR).
C4-CarboxamideHydrolysisAcid or base catalysis (e.g., HCl, NaOH)Carboxylic acidCreate a versatile intermediate for further functionalization (e.g., esters, other amides).
C2-Methyl GroupOxidationOxidizing agents (e.g., KMnO₄, SeO₂)Aldehyde, Carboxylic acidIntroduce new reactive points for conjugation or further synthesis.
Benzene RingNitrationHNO₃/H₂SO₄Nitro groupModify electronic properties; can be reduced to an amino group for further derivatization.
Benzene RingHalogenationNBS, NCS, Br₂Bromo, Chloro groupAlter lipophilicity and provide sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Integration with Advanced High-Throughput Screening (HTS) and Analytical Platforms in Academic Research

The development of a library of this compound derivatives would necessitate the use of advanced screening and analytical techniques to efficiently evaluate their potential. High-Throughput Screening (HTS) allows for the rapid assessment of large numbers of compounds for a specific biological activity. In an academic research setting, a library of derivatives could be screened against various biological targets. For instance, benzoxazole derivatives have been investigated as potential antimicrobial agents, making bacterial and fungal panels a logical starting point for screening. nih.govbiotech-asia.org

The integration of these platforms would follow a workflow:

Library Synthesis: Creation of a diverse set of derivatives based on the strategies outlined in section 7.1.

HTS Campaigns: Automated screening of the compound library against selected biological targets, such as enzymes (e.g., kinases, gyrases) or whole-cell assays (e.g., cancer cell lines, microbial pathogens). nih.gov

Hit Identification and Validation: Promising compounds ("hits") from the initial screen are re-tested and validated.

Structural and Purity Analysis: Advanced analytical platforms, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for confirming the identity and purity of all synthesized compounds and for the structural elucidation of any reaction products. biotech-asia.org

Table 2: HTS and Analytical Platform Integration
Platform/Technique Role in Research Workflow Application to this compound Research Reference Concept
High-Throughput Screening (HTS)Primary biological evaluationRapidly screen a library of derivatives for antimicrobial, anticancer, or other activities. nih.govbiotech-asia.org
High-Resolution Mass Spectrometry (HRMS)Structural confirmationDetermine accurate mass and elemental composition of synthesized derivatives. biotech-asia.org
Nuclear Magnetic Resonance (¹H & ¹³C NMR)Structural elucidationConfirm the precise chemical structure and purity of each new compound. biotech-asia.org
Fluorescence-based AssaysSpecific HTS applicationScreen for derivatives that act as fluorescent probes or inhibit fluorescently-tagged enzymes. acs.org

Emerging Applications of Functionalized Benzoxazoles in Material Science and Catalysis

The benzoxazole core is not only relevant to medicinal chemistry but also to material science and catalysis. acs.orgnih.gov Functionalized derivatives of this compound could be designed to explore these applications.

Material Science: Benzoxazole derivatives are known to be useful as fluorescent probes and optical brighteners. wikipedia.orgacs.org Recent research has demonstrated the creation of benzoxazole-functionalized conjugated mesoporous polymers (CMPs) for the highly sensitive detection of metal ions like Fe²⁺ and Fe³⁺. nih.gov The carboxamide group of this compound could serve as a covalent attachment point for polymerization or grafting onto surfaces, creating new functional materials for sensing or optical applications.

Catalysis: The synthesis of benzoxazoles often employs metal catalysts, such as copper or palladium. acs.orgrsc.org Conversely, the benzoxazole structure itself can be part of catalytic processes. For example, copper-catalyzed ring-opening and functionalization of the benzoxazole ring have been reported, demonstrating that the core can participate directly in chemical transformations. acs.orgacs.org Derivatives of this compound could be designed as ligands for metal catalysts, where the nitrogen and oxygen atoms of the oxazole (B20620) ring coordinate to a metal center.

Table 3: Potential Applications in Material Science and Catalysis
Field Application Role of this compound Core/Derivatives Reference Concept
Material ScienceFluorescent SensorsThe benzoxazole core can form the basis of a fluorophore; derivatives could be designed to detect specific metal ions or anions. acs.orgnih.gov
Material ScienceConjugated PolymersThe carboxamide group can be used as a handle to incorporate the benzoxazole unit into a polymer backbone for advanced electronic or optical materials. nih.gov
CatalysisLigand DesignThe heteroatoms (N, O) of the benzoxazole ring can act as a bidentate ligand for transition metal catalysts in various organic reactions. researchgate.net
CatalysisCatalytic TransformationThe core structure itself can undergo transformations, such as catalyzed ring-opening, to generate highly functionalized benzene derivatives. acs.orgacs.org

Computational and Experimental Synergy in Next-Generation Benzoxazole Research

Modern drug discovery and material design rely heavily on the synergy between computational modeling and experimental validation. nih.gov For this compound, this integrated approach can accelerate the discovery of new, potent, and selective compounds.

Computational methods such as molecular docking and Density Functional Theory (DFT) can be employed at the outset of a research program. nih.govnih.gov

Molecular Docking: This technique can predict the binding affinity and orientation of proposed derivatives of this compound within the active site of a biological target (e.g., a bacterial enzyme). nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, stability, and reactivity of the designed molecules. nih.gov This can help in understanding reaction mechanisms for the synthesis of new derivatives and in predicting their photophysical properties for material science applications.

The typical workflow would involve designing a virtual library of derivatives, screening them in silico to identify the most promising candidates, synthesizing these selected compounds in the lab, and then performing experimental testing to validate the computational predictions. This iterative cycle of design, computation, synthesis, and testing is a hallmark of next-generation chemical research. nih.gov

Table 4: Synergistic Computational & Experimental Approaches
Methodology Purpose Specific Application for this compound Reference Concept
Molecular DockingPredict Binding AffinityTo virtually screen derivatives against target enzymes (e.g., DNA gyrase, kinases) to guide synthesis. nih.govnih.gov
Density Functional Theory (DFT)Analyze Electronic PropertiesTo calculate molecular orbitals, electrostatic potential, and predict stability and reactivity of novel derivatives. nih.gov
ADME PredictionForecast PharmacokineticsIn silico tools (e.g., SwissADME) can predict absorption, distribution, metabolism, and excretion properties early in the design phase. nih.gov
Experimental Synthesis & BioassayValidate PredictionsLaboratory synthesis and biological testing of computationally prioritized compounds to confirm their activity. nih.gov

Q & A

Q. Q1: What are the recommended synthetic routes for 2-Methylbenzoxazole-4-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via multi-step protocols involving acylation and cyclization. For example, analogous oxazole derivatives (e.g., methyl 2-chlorooxazole-4-carboxylate) are synthesized by reacting amino-substituted precursors with acylating agents (e.g., methyl chloroformate) in the presence of a base like triethylamine to stabilize intermediates . Yield optimization requires precise stoichiometric ratios (1:1.2 for precursor-to-acylating agent) and inert atmospheres to prevent hydrolysis. Post-synthesis purification via flash chromatography (DCM/MeOH 95:5) is critical to achieving >95% purity, as seen in similar carboxamide syntheses .

Analytical Techniques for Structural Confirmation

Q. Q2: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the benzoxazole ring and carboxamide group. For instance, the aromatic proton signals in similar compounds appear at δ 7.2–8.1 ppm, while the methyl group resonates at δ 2.4–2.6 ppm .

HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS can verify molecular weight (e.g., calculated m/z for C9_9H8_8N2_2O2_2: 176.06) and detect impurities below 0.5% .

X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing 4-carboxamide from 5-carboxamide isomers .

Biological Activity and Target Interactions

Q. Q3: How can researchers design experiments to evaluate the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., for monoamine oxidase B (MAO-B)) with controls like selegiline. IC50_{50} values are determined via dose-response curves (0.1–100 µM range) .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd_d). For example, carboxamide derivatives show Kd_d values in the µM range for MAO-B .
  • Cellular Uptake : LC-MS/MS measures intracellular concentrations in HEK293 or HepG2 cells, with metabolic stability assessed using liver microsomes .

Handling Data Contradictions in Pharmacological Studies

Q. Q4: How should researchers address discrepancies in reported IC50_{50}50​ values for this compound across studies?

Methodological Answer:

Standardize Assay Conditions : Variability often arises from differences in buffer pH, temperature, or enzyme sources. Replicate assays under identical conditions (e.g., pH 7.4, 37°C) .

Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference. Confirm compound solubility via dynamic light scattering (DLS) .

Cross-Validate with Orthogonal Methods : Compare enzymatic inhibition data with cellular viability assays (e.g., MTT) to rule off-target effects .

Advanced Synthetic Optimization

Q. Q5: What strategies improve the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

  • Catalysis : Transition from stoichiometric bases (e.g., triethylamine) to catalytic systems (e.g., DMAP) reduces waste and improves atom economy .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility for exothermic steps (e.g., cyclization), achieving >80% yield at 100 g scale .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety profiles without compromising reaction efficiency .

Computational Modeling for Structure-Activity Relationships (SAR)

Q. Q6: How can molecular docking and QSAR models guide the optimization of this compound derivatives?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to predict binding poses in MAO-B (PDB: 2V5Z). Focus on hydrogen bonds between the carboxamide and Gln206 .

QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. For example, derivatives with logP < 2.5 show improved blood-brain barrier penetration .

MD Simulations : Assess binding stability over 100 ns trajectories to prioritize compounds with low RMSD (<2 Å) .

Stability and Degradation Pathways

Q. Q7: What protocols ensure the stability of this compound in long-term storage and biological assays?

Methodological Answer:

  • Storage : Lyophilized powders stored at -20°C under argon retain >90% potency for 12 months. Avoid aqueous solutions due to hydrolysis risks .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., benzoxazole ring opening) via LC-MS .
  • Buffered Solutions : Use phosphate buffer (pH 6.8) for in vitro assays to minimize carboxamide deprotonation and aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.